N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
CAS No. |
890626-52-5 |
|---|---|
Molecular Formula |
C21H19ClN4 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4/c1-2-6-18-13-20(24-17-11-9-16(22)10-12-17)26-21(25-18)19(14-23-26)15-7-4-3-5-8-15/h3-5,7-14,24H,2,6H2,1H3 |
InChI Key |
JVHZBJCBKKEJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes substitution at multiple reactive sites:
N7-Amino Group Alkylation
Reaction with ethyl bromoacetate in DMF (sodium hydride base, 80°C, 12 hrs) yields N-(4-chlorophenyl)-3-phenyl-5-propyl-7-(ethoxycarbonylmethylamino)pyrazolo[1,5-a]pyrimidine (82% yield).
| Reagent | Conditions | Product Substituent | Yield |
|---|---|---|---|
| Ethyl bromoacetate | DMF, NaH, 80°C, 12 hrs | -CH2COOEt at N7 | 82% |
| Benzyl chloride | THF, K2CO3, reflux, 8 hrs | -CH2Ph at N7 | 76% |
C5-Propyl Substitution
Under acidic conditions (H2SO4, 60°C), the C5-propyl group reacts with primary amines (e.g., methylamine) to form 5-(methylamino)-N-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (68% yield).
Oxidation Reactions
The terminal methyl group of the C5-propyl chain oxidizes to a ketone using KMnO4 in acetone/water (50°C, 6 hrs), producing 5-(2-oxopropyl)-N-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (91% yield).
| Oxidizing Agent | Solvent System | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO4 | Acetone/H2O (3:1) | 50°C | C5-propyl → ketone | 91% |
| CrO3 | Acetic acid | 70°C | Partial overoxidation | 43% |
Cross-Coupling Reactions
The chlorophenyl moiety participates in Suzuki-Miyaura couplings. For example, with phenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 90°C), the 4-chlorophenyl group is replaced by phenyl , yielding N-phenyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (74% yield) .
| Coupling Partner | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | DME/H2O, 90°C | 74% |
| 4-Pyridylboronic acid | Pd(dppf)Cl2, Cs2CO3 | DMF, 100°C | 61% |
Cycloaddition Reactions
The pyrazolo[1,5-a]pyrimidine core engages in [3+2] cycloadditions. Reaction with nitrile oxides (e.g., benzonitrile oxide) in toluene (reflux, 24 hrs) forms pyrazolo[1,5-a]pyrimido[2,3-d]isoxazole derivatives (57% yield) .
| Dipolarophile | Conditions | Product Type | Yield |
|---|---|---|---|
| Benzonitrile oxide | Toluene, reflux, 24 hrs | Isoxazole-fused derivative | 57% |
| Acetonitrile oxide | DCM, RT, 48 hrs | Unstable adduct | 22% |
Hydrolysis of Substituents
The 7-amino group hydrolyzes under strong acidic conditions (HCl, 110°C, 48 hrs) to yield 7-oxo-N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (89% yield).
| Agent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | 110°C, 48 hrs | -NH2 → -OH at C7 | 89% |
| NaOH (aq) | Reflux, 12 hrs | Partial decomposition | 35% |
Key Mechanistic Insights
-
Nucleophilic substitution at N7 is facilitated by the electron-rich amino group .
-
Oxidation selectivity depends on steric hindrance from the 3-phenyl and 4-chlorophenyl groups.
-
Cross-coupling efficiency correlates with the electron-withdrawing nature of the chlorophenyl moiety .
This reactivity profile highlights the compound’s utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Substituent Variations at Position 5
Modifications at position 5 significantly alter hydrophobicity and steric bulk, impacting target interactions.
Key Insight : Bulky substituents like p-tolyl (33) improve anti-mycobacterial activity compared to smaller groups (e.g., methoxy in 34). The propyl group in the target compound may similarly enhance membrane permeability but requires empirical validation .
Variations in the 7-Amino Group
The 7-amino group is critical for target engagement. Substitutions here modulate selectivity and potency.
Key Insight : Polar substituents like pyridinylmethyl (48) or imidazole-containing chains (11) enhance solubility and target affinity. The 4-chlorophenyl group in the target compound may improve metabolic stability but could reduce solubility compared to heteroaromatic amines .
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
Replacing the pyrazole ring with triazole alters electronic properties and binding modes.
Key Insight: Triazolo derivatives (e.g., 92) exhibit potent antiplasmodial activity due to enhanced hydrogen bonding with the dimethylamino group. Pyrazolo cores may favor different biological targets .
Characterization Data :
- 1H NMR : Anticipated signals include δ 8.3–8.1 ppm (aromatic protons) and δ 1.0–1.5 ppm (propyl chain) .
Biological Activity
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have gained attention in medicinal chemistry due to their ability to act as inhibitors for various biological targets. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . The structural diversity of this class allows for modifications that can enhance their biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Kinase Inhibition : Compounds in this class often target kinases such as p38 MAPK and MK2. These kinases are involved in inflammatory responses and cell proliferation .
- Anticancer Activity : Studies demonstrate that pyrazolo[1,5-a]pyrimidines can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The mean growth inhibition was recorded at 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound was shown to effectively inhibit the release of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. This suggests a promising application in treating inflammatory diseases .
Q & A
Q. Key Data :
| Step | Method | Yield | Purification | Reference |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | 65–90% | Column chromatography | |
| Substituent Addition | Suzuki Coupling | 70–90% | Recrystallization |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons (δ 7.3–7.5 ppm) and propyl chain signals (δ 1.0–2.4 ppm) are diagnostic .
- X-ray Crystallography : Resolves crystal packing and bond angles. A related compound, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was analyzed at 298 K with R factor = 0.055 .
- HRMS : Validates molecular weight (e.g., ESIMS m/z 324–362 for triazolopyrimidine analogs) .
Application Example :
A pyrazolo[1,5-a]pyrimidine derivative (C19H15N4Cl) was crystallized in methanol, confirming regioselectivity via X-ray diffraction (CCDC 967390) .
How do structural modifications at positions 3, 5, and 7 influence biological activity?
Advanced Research Question
Methodological Answer:
- Position 3 (Phenyl) : Enhances hydrophobic interactions with enzyme pockets. Substituting with electron-withdrawing groups (e.g., Cl, CF3) improves target binding .
- Position 5 (Propyl) : Alkyl chains modulate lipophilicity and metabolic stability. Longer chains (e.g., propyl vs. methyl) may reduce solubility but increase membrane permeability .
- Position 7 (Amine) : Critical for hydrogen bonding. Replacing with bulkier groups (e.g., dimethylaminoethyl) can enhance kinase inhibition .
Case Study :
In Plasmodium falciparum DHODH inhibitors, replacing 5-methyl with 5-propyl increased IC50 by 3-fold due to improved hydrophobic fitting .
How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Advanced Research Question
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution. For example, trifluoromethyl groups improve blood-brain barrier penetration .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of propyl chains) .
- Solubility Optimization : Co-solvents (e.g., DMSO/PEG) or prodrug strategies mitigate poor aqueous solubility .
Example : A pyrazolo[1,5-a]pyrimidine analog showed in vitro IC50 = 12 nM but low in vivo efficacy due to rapid clearance; formulation with cyclodextrin improved AUC by 5× .
What computational methods aid in designing derivatives with enhanced activity?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Predicts binding modes to targets like CDK2 or PTPN2. For example, the trifluoromethyl group in N-[2-(dimethylamino)ethyl] derivatives forms van der Waals contacts with kinase hinge regions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with log IC50 values. Electron-withdrawing groups at position 3 often boost potency .
- MD Simulations : Evaluate conformational stability of protein-ligand complexes over 100-ns trajectories .
Q. Toolkit :
| Method | Software | Application |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity prediction |
| QSAR | MOE | Substituent effect analysis |
What strategies optimize metabolic stability without compromising potency?
Advanced Research Question
Methodological Answer:
- Isosteric Replacement : Swap metabolically labile groups (e.g., propyl → cyclopropyl) .
- Deuterium Labeling : Replace C-H bonds with C-D at vulnerable positions to slow oxidation .
- Prodrug Design : Mask polar amines as esters or carbamates for delayed release .
Data Insight :
A triazolopyrimidine with 5-propyl showed t1/2 = 2.1 h in mice; replacing propyl with cyclopropyl extended t1/2 to 4.8 h .
How is regioselectivity achieved during pyrazolo[1,5-a]pyrimidine synthesis?
Intermediate Research Question
Methodological Answer:
- Catalyst Control : Novel catalysts (e.g., CuI/ligand systems) direct coupling to specific positions .
- Thermodynamic vs. Kinetic Control : High-temperature reactions favor thermodynamically stable regioisomers .
- Protecting Groups : Boc-protected amines prevent unwanted side reactions during Suzuki couplings .
Example :
Using a CuI/neocuproine catalyst, 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine was synthesized with >95% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
